

# Investigating Purinergic Signaling in Chronic Cough Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of purinergic signaling in the pathophysiology of refractory and unexplained chronic cough. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, key experimental methodologies, and quantitative data to facilitate further investigation and therapeutic development in this field.

## The Central Role of ATP and Purinergic Receptors in Cough Hypersensitivity

Chronic cough is increasingly recognized as a manifestation of cough hypersensitivity syndrome, characterized by an exaggerated cough reflex.[1] A growing body of evidence implicates extracellular adenosine triphosphate (ATP) and its receptors, the P2X and P2Y families, as key players in the sensitization of airway sensory nerves that drive this condition.[1]

Under normal physiological conditions, ATP is primarily an intracellular energy currency. However, in the context of airway inflammation, irritation, or mechanical stress, ATP is released into the extracellular space from various cells, including airway epithelia.[3][4] This extracellular ATP then acts as a signaling molecule, activating purinergic receptors on vagal afferent nerves, which are responsible for initiating the cough reflex.



The P2X3 receptor, a ligand-gated ion channel, is of particular interest and is predominantly expressed on sensory neurons. Homotrimeric P2X3 and heterotrimeric P2X2/3 receptors are key in mediating the cough reflex. Activation of these receptors by ATP leads to depolarization of the sensory nerve endings in the airways, triggering the neural pathway that results in coughing. Furthermore, P2Y receptors, which are G-protein coupled, also contribute to the inflammatory milieu of the airways, potentially exacerbating cough hypersensitivity.

The therapeutic potential of targeting this pathway has been demonstrated in numerous clinical trials of P2X3 receptor antagonists, such as gefapixant. These antagonists have been shown to significantly reduce cough frequency in patients with refractory or unexplained chronic cough, validating the crucial role of the ATP-P2X3 signaling axis in this condition.

## Quantitative Data on Purinergic Signaling in Chronic Cough

The following tables summarize key quantitative findings from preclinical and clinical studies, providing a comparative overview of ATP levels in relevant biological fluids and the efficacy of P2X3 receptor antagonists.

Table 1: Extracellular ATP Concentrations in Airway-Related Samples



| Sample Type                                   | Patient/Subject<br>Group                     | ATP Concentration<br>(Mean ± SEM/SD or<br>Range) | Key Findings &<br>Reference                                                                                          |
|-----------------------------------------------|----------------------------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Exhaled Breath<br>Condensate (EBC)            | COPD Patients                                | 141 ± 44 pM                                      | No significant difference compared to healthy smokers and non-smokers.                                               |
| Exhaled Breath Condensate (EBC)               | Healthy Non-Smokers                          | 115 ± 21 pM                                      | ATP is detectable in the EBC of healthy individuals.                                                                 |
| Exhaled Breath<br>Condensate (EBC)            | Healthy Smokers                              | 90 ± 15 pM                                       | No significant difference compared to COPD patients and non-smokers.                                                 |
| Cell Culture<br>Supernatant (Calu-3<br>cells) | Increased Apical Flow<br>Rate (Shear Stress) | From ≈200 to 6618<br>fmol/min                    | Demonstrates that mechanical stress, such as increased airflow, can induce ATP release from airway epithelial cells. |
| Cell Culture<br>Supernatant (Calu-3<br>cells) | Hypotonic Solution                           | From 325 ± 14 to<br>1248 ± 72 fmol/min           | Osmotic stress is<br>another potent<br>stimulus for ATP<br>release from airway<br>epithelial cells.                  |

Table 2: Efficacy of Gefapixant (P2X3 Antagonist) in Clinical Trials for Chronic Cough



| Trial/Study                              | Dose                  | Primary<br>Endpoint                       | Efficacy<br>Outcome                                                                  | Reference |
|------------------------------------------|-----------------------|-------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Phase 2                                  | 600 mg twice<br>daily | Daytime Cough<br>Frequency                | 75% reduction compared to placebo (p=0.0003).                                        |           |
| Phase 2 Dose-<br>Escalation<br>(Study 1) | 50-200 mg             | Awake Cough<br>Frequency                  | -41.2% to -57.1% change over placebo.                                                | _         |
| Phase 2 Dose-<br>Escalation<br>(Study 2) | 7.5-50 mg             | Awake Cough<br>Frequency                  | -14.7% to -55.9% change over placebo, with doses ≥30 mg showing maximal improvement. |           |
| Phase 3<br>(COUGH-1)                     | 45 mg twice daily     | 24-hour Cough<br>Frequency                | 18.45% relative reduction vs. placebo.                                               | _         |
| Phase 3<br>(COUGH-2)                     | 45 mg twice daily     | 24-hour Cough<br>Frequency                | 14.64% relative reduction vs. placebo.                                               |           |
| Dose-Response<br>Meta-Analysis           | 45 mg twice daily     | Awake Cough<br>Frequency                  | 17.6% reduction<br>(95% CI,<br>10.6%-23.7%).                                         | _         |
| Dose-Response<br>Meta-Analysis           | 45 mg twice daily     | Cough Severity<br>(100-mm VAS)            | -6.2 mm mean difference (95% CI, -4.1 to -8.4).                                      | -         |
| Dose-Response<br>Meta-Analysis           | 45 mg twice daily     | Leicester Cough<br>Questionnaire<br>(LCQ) | 1.0 point mean<br>difference (95%<br>CI, 0.7-1.4).                                   | _         |

Table 3: Preclinical Efficacy of P2X3 Antagonists in Animal Models



| Animal Model | Tussive Agent     | P2X3<br>Antagonist                          | Efficacy<br>Outcome                                      | Reference |
|--------------|-------------------|---------------------------------------------|----------------------------------------------------------|-----------|
| Guinea Pig   | Citric Acid + ATP | BLU-5937                                    | Attenuated ATP enhancement of citric acid-induced cough. |           |
| Guinea Pig   | Citric Acid + ATP | N-00588 (non-<br>selective P2X3-<br>P2X2/3) | Attenuated ATP enhancement of citric acid-induced cough. | _         |

## **Key Experimental Protocols**

This section provides detailed methodologies for essential experiments in the study of purinergic signaling in chronic cough.

## Measurement of ATP in Airway Samples (Luciferin-Luciferase Assay)

This protocol is adapted from methodologies used for measuring ATP in exhaled breath condensate and cell culture supernatants.

Objective: To quantify the concentration of extracellular ATP in biological samples.

Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration and can be measured using a luminometer.

#### Materials:

- ATP Assay Kit (containing D-Luciferin and Firefly Luciferase)
- ATP Assay Buffer
- ATP standards



- Luminometer
- Microcentrifuge tubes or 96-well plates
- · Pipettes and tips

- Sample Preparation:
  - For exhaled breath condensate (EBC), collect samples using a specialized collection device and store them at -80°C until analysis.
  - For cell culture supernatants, collect the media and centrifuge to remove any cells or debris.
- Reagent Preparation:
  - Prepare the ATP Detection Cocktail by dissolving D-Luciferin in ATP Assay Buffer to the desired concentration (e.g., 0.4 mg/mL).
  - Add Firefly Luciferase to the assay solution according to the manufacturer's instructions (e.g., 1 μL per 100 μL of assay solution). Prepare this cocktail fresh before each use.
- ATP Standard Curve:
  - Prepare a series of ATP standards of known concentrations by serially diluting a stock solution in the same buffer as the samples.
  - $\circ\,$  Transfer a known volume (e.g., 10-100  $\mu L)$  of each standard to a luminometer tube or well of a 96-well plate.
- Luminescence Measurement:
  - Set the luminometer parameters. For automated injectors, a delay of 5-10 seconds is recommended to allow for mixing. For manual addition, a delay of 0 seconds can be used.
     The measurement time is typically 10 seconds.



- $\circ$  Add a specific volume (e.g., 100  $\mu$ L) of the ATP Detection Cocktail to each standard and sample.
- If adding manually, mix quickly by flicking the tube.
- Immediately place the tube or plate in the luminometer and initiate the measurement.
- Data Analysis:
  - Record the relative light units (RLU) for each standard and sample.
  - Generate a standard curve by plotting the RLU values against the corresponding ATP concentrations.
  - Determine the ATP concentration in the unknown samples by interpolating their RLU values on the standard curve.

### **Calcium Imaging of Sensory Neurons**

This protocol provides a general framework for assessing the activation of P2X receptors in sensory neurons, such as those from dorsal root ganglia (DRG), by measuring changes in intracellular calcium.

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca<sup>2+</sup>]i) in sensory neurons upon stimulation with ATP or other P2X receptor agonists.

Principle: Calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are loaded into the cells. Upon binding to calcium, the fluorescence properties of these dyes change, which can be detected and quantified using fluorescence microscopy.

#### Materials:

- Dissociated sensory neurons (e.g., from dorsal root ganglia) cultured on coverslips
- Calcium imaging dye (e.g., Fluo-4 AM)
- Pluronic F-127



- Recording solution (e.g., containing 130 mM NaCl, 4.2 mM KCl, 1.1 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>)
- High K<sup>+</sup> solution (for depolarization control)
- ATP or other P2X receptor agonists
- Fluorescence microscope with a camera and appropriate filter sets
- Image analysis software

- Cell Preparation:
  - Culture dissociated DRG neurons on glass coverslips.
- · Dye Loading:
  - Prepare a working solution of the calcium imaging dye (e.g., 10 μM Fluo-4 AM) with a surfactant like Pluronic F-127 (e.g., 0.04%) in the recording solution.
  - Incubate the cultured neurons with the dye solution at 37°C for a specified time (e.g., 30 minutes).
  - Wash the cells with fresh recording solution to remove excess dye.
- Imaging:
  - Mount the coverslip with the loaded neurons in an imaging chamber on the microscope stage.
  - Perfuse the cells with the recording solution.
  - Acquire a baseline fluorescence image.
  - Apply the P2X receptor agonist (e.g., ATP) by perfusing it into the chamber.
  - Record the changes in fluorescence intensity over time.



- After the response, wash out the agonist with the recording solution.
- At the end of the experiment, apply a high K<sup>+</sup> solution to depolarize the neurons and confirm their viability.
- Data Analysis:
  - Select regions of interest (ROIs) around individual neurons.
  - Measure the average fluorescence intensity within each ROI for each frame of the recording.
  - Calculate the change in fluorescence relative to the baseline ( $\Delta F/F_0$ ) to quantify the calcium response.

## Whole-Cell Patch-Clamp Electrophysiology of Vagal Afferent Neurons

This protocol outlines the procedure for recording P2X receptor-mediated currents from vagal afferent neurons, such as those from the nodose ganglia.

Objective: To measure the ion currents flowing through P2X receptors in response to ATP application.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron. By applying a P2X receptor agonist, the specific currents mediated by these channels can be isolated and characterized.

#### Materials:

- Dissociated nodose ganglion neurons
- Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
- Borosilicate glass capillaries for pulling patch pipettes
- Extracellular solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM MgCl<sub>2</sub>, 2.5 mM CaCl<sub>2</sub>)



- Intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg)
- ATP or other P2X receptor agonists and antagonists

- Pipette Preparation:
  - $\circ$  Pull glass pipettes to a resistance of 3-5 M $\Omega$  when filled with the intracellular solution.
- Cell Preparation:
  - Plate dissociated nodose ganglion neurons in a recording chamber on the patch-clamp rig.
- Recording:
  - Approach a neuron with the patch pipette while applying positive pressure.
  - $\circ$  Form a high-resistance seal (G $\Omega$  seal) between the pipette tip and the cell membrane.
  - Rupture the membrane patch to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential (e.g., -60 mV).
  - Apply the P2X receptor agonist via a perfusion system and record the resulting inward current.
  - To study the effect of antagonists, pre-apply the antagonist before co-applying it with the agonist.
- Data Analysis:
  - Measure the peak amplitude and kinetics (activation, deactivation, and desensitization) of the ATP-evoked currents.
  - Construct dose-response curves for agonists and antagonists.



### Immunohistochemistry for P2X3 Receptor Expression

This protocol provides a general method for visualizing the location of P2X3 receptors in airway tissues.

Objective: To identify the cellular and subcellular localization of P2X3 receptors in paraffinembedded airway tissue sections.

Principle: A primary antibody specific to the P2X3 receptor binds to the antigen in the tissue. A labeled secondary antibody that recognizes the primary antibody is then applied, allowing for visualization of the antigen-antibody complex.

#### Materials:

- Formalin-fixed, paraffin-embedded airway tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
- Blocking solution (e.g., 1% BSA or 5% normal serum in TBS)
- Primary antibody against P2X3
- Biotinylated secondary antibody
- Enzyme conjugate (e.g., ExtrAvidin-Peroxidase)
- Substrate-chromogen solution (e.g., DAB)
- Counterstain (e.g., hematoxylin)
- Mounting medium

- Deparaffinization and Rehydration:
  - Incubate slides in an oven at 60°C.



 Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 80%, 60%) and finally in distilled water.

#### Antigen Retrieval:

 Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.

#### Staining:

- Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub>.
- Block non-specific antibody binding with the blocking solution.
- Incubate with the primary anti-P2X3 antibody.
- Wash with buffer (e.g., TBS).
- Incubate with the biotinylated secondary antibody.
- Wash with buffer.
- Incubate with the enzyme conjugate.
- Wash with buffer.
- Incubate with the substrate-chromogen solution until the desired color intensity develops.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate the slides through a graded ethanol series and xylene.
  - Mount a coverslip using mounting medium.
- Imaging:
  - Examine the slides under a light microscope and capture images.



## Induction of a Chronic Cough Model in Guinea Pigs

This protocol is based on the citric acid-induced chronic cough model in guinea pigs, which is commonly used to study cough hypersensitivity.

Objective: To establish an animal model of chronic cough with features of cough hypersensitivity.

Principle: Repeated exposure to an irritant, such as citric acid, induces a state of heightened cough reflex sensitivity in guinea pigs, mimicking aspects of chronic cough in humans.

#### Materials:

- Guinea pigs
- Whole-body plethysmograph
- Nebulizer
- Citric acid solution (e.g., 0.4 M)
- Normal saline (0.9%)

- Acclimatization:
  - Acclimatize the guinea pigs to the laboratory environment and the plethysmograph.
- Cough Induction:
  - Place the conscious guinea pig in the whole-body plethysmograph.
  - Expose the animal to nebulized citric acid (e.g., 0.4 M) for a set duration (e.g., 3 minutes)
     and frequency (e.g., twice daily) over an extended period (e.g., 15-25 days).
- · Cough Recording and Analysis:



- Record the number of coughs during the exposure period using a cough detection system that analyzes pressure changes and cough sounds.
- A control group should be exposed to nebulized normal saline.
- Assessment of Cough Hypersensitivity:
  - At various time points during and after the induction period, challenge the animals with a lower concentration of citric acid or other tussive agents (e.g., capsaicin) to assess for an exaggerated cough response compared to the control group.

## **Visualizing the Core Mechanisms and Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the therapeutic intervention mechanism in the context of purinergic signaling and chronic cough.



Click to download full resolution via product page

Caption: Purinergic signaling pathway in chronic cough.





Click to download full resolution via product page

Caption: Experimental workflow for cough research.





Click to download full resolution via product page

Caption: Mechanism of action of P2X3 antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The role of ATP in cough hypersensitivity syndrome: new targets for treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. d-nb.info [d-nb.info]
- 4. ATP, an attractive target for the treatment of refractory chronic cough PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Purinergic Signaling in Chronic Cough Pathophysiology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860164#investigating-purinergic-signaling-in-chronic-cough-pathophysiology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com